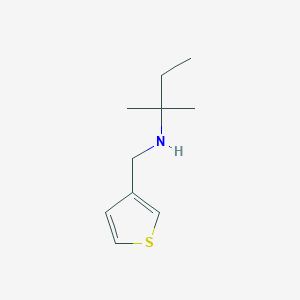

(2-Methylbutan-2-YL)(thiophen-3-ylmethyl)amine

Description

Properties

Molecular Formula |

C10H17NS |

|---|---|

Molecular Weight |

183.32 g/mol |

IUPAC Name |

2-methyl-N-(thiophen-3-ylmethyl)butan-2-amine |

InChI |

InChI=1S/C10H17NS/c1-4-10(2,3)11-7-9-5-6-12-8-9/h5-6,8,11H,4,7H2,1-3H3 |

InChI Key |

UHXNQLSOVHIDSY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)NCC1=CSC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Thiophenemethyl Derivative

Method: Bromination of Thiophene

- Reaction: Thiophene undergoes selective bromination at the 3-position to yield 3-bromothiophene.

- Conditions: Low temperature (-10°C to 10°C) with brominating agents such as N-bromosuccinimide (NBS) or hydrogen bromide, using solvents like acetonitrile or toluene.

- Reference: The process is detailed in a patent describing low-cost, mild conditions suitable for industrial production, emphasizing bromination control to prevent polybromination.

Formation of 3-Thiophenemethyl Intermediate

Method: Grignard Reaction

- Reaction: 3-bromothiophene reacts with magnesium chips in anhydrous solvents (e.g., tetrahydrofuran or toluene) to form a Grignard reagent.

- Addition: The Grignard reagent then reacts with ethylene oxide, producing 3-thiophenemethyl alcohol.

- Conditions: Reactions are performed at 0-20°C under inert atmosphere to prevent side reactions.

- Reference: Similar methodologies are documented for synthesizing thiophene derivatives with high yields and purity, emphasizing the importance of moisture-free conditions.

Conversion to 3-Thiophenemethylamine

Method: Esterification and Ammonolysis

- Step 1: The alcohol undergoes esterification with benzene sulfonyl chloride in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium chloride) at low temperatures (~6°C).

- Step 2: The sulfonate ester is then subjected to ammonolysis using liquefied ammonia at approximately 30°C and 0.6 MPa pressure.

- Reaction: This converts the ester into the corresponding amine, yielding (3-thiophenemethyl)amine .

- Purification: The product is distilled under vacuum at around 100°C to obtain pure (3-thiophenemethyl)amine .

- Reference: The process is adapted from patent methods emphasizing mild conditions, cost efficiency, and minimal pollution.

Synthesis of (2-Methylbutan-2-YL) Group

The alkyl chain (2-methylbutan-2-yl) is synthesized via alkylation or Grignard reactions involving suitable precursors:

- Method: Alkylation of a suitable amine or alcohol precursor with 2-methylbutan-2-yl halides or via Grignard reagents derived from 2-methylbutan-2-yl halides.

- Note: The synthesis of branched alkyl groups like 2-methylbutan-2-yl is well-documented in organic synthesis literature, emphasizing regioselectivity and control over branching.

Final Coupling to Form the Target Compound

Method: Nucleophilic Substitution

- The (3-thiophenemethyl)amine is coupled with the (2-methylbutan-2-yl) moiety through nucleophilic substitution, typically via reductive amination or direct alkylation.

- Conditions: Mild bases such as potassium carbonate in polar aprotic solvents facilitate the reaction.

- Outcome: Formation of (2-Methylbutan-2-YL)(thiophen-3-ylmethyl)amine .

Data Table Summarizing the Preparation Methods

Research Findings and Industrial Relevance

- The outlined methods leverage inexpensive raw materials like thiophene and ethylene oxide, aligning with industrial scalability.

- Reaction conditions are optimized for mildness, reducing energy consumption and environmental impact.

- The synthesis routes avoid toxic reducing agents, favoring safer, cost-effective processes.

- Patent literature supports these methods, emphasizing their industrial applicability, especially in pharmaceutical and agrochemical sectors.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbutan-2-YL)(thiophen-3-ylmethyl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

(2-Methylbutan-2-YL)(thiophen-3-ylmethyl)amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylbutan-2-YL)(thiophen-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thiophene Moieties

a. 2-(Thiophen-2-yl)ethylamine (CAS 1019631-80-1)

- Structure : Contains dual thiophene rings—one attached via an ethyl chain and the other via a methyl group.

- Molecular Formula : C₁₁H₁₃NS₂ (vs. C₁₀H₁₇NS for the target compound).

- Key Differences: The additional sulfur atom and ethyl linkage increase molecular weight (223.4 g/mol vs. ~199.3 g/mol) and likely enhance π-π stacking interactions in biological systems.

N-Benzyl-N-(thiophen-3-ylmethyl)bicyclo[1.1.1]pentan-1-amine

- Structure : Incorporates a rigid bicyclo[1.1.1]pentane core instead of the flexible 2-methylbutan-2-yl group.

- Synthesis : Prepared via strain-release chemistry with [1.1.1]propellane and N-benzyl-(thiophen-3-ylmethyl)amine (74% yield) .

- Applications: Potential use in drug discovery due to its unique topology, contrasting with the target compound’s simpler alkyl-thiophene design.

N-(3-Acetyl-2-thienyl)acetamides

- Structure : Acetamide derivatives with acetylated thiophene rings.

- Synthesis : Derived from 3-acetylthiophen-2-amine via reactions with acetyl halogenides.

- Key Differences : The acetamide group introduces hydrogen-bonding capacity, unlike the secondary amine in the target compound. These derivatives serve as intermediates for advanced thiophene chemistry .

Analogs with Similar Alkyl-Amine Substituents

Heptyl(2-methylbutan-2-yl)amine

- Structure : Shares the 2-methylbutan-2-yl group but replaces the thiophen-3-ylmethyl with a linear heptyl chain.

3-(Isoindolin-2-yl)-2,3-dimethylbutan-2-amine

- Structure : Features an isoindoline heterocycle instead of thiophene.

- Synthesis : Prepared via Boc-protection and deprotection steps, highlighting divergent synthetic routes compared to thiophene-based amines .

Biological Activity

(2-Methylbutan-2-YL)(thiophen-3-ylmethyl)amine is a complex organic compound that exhibits a unique structural framework combining a branched alkyl group with a thiophene moiety. This combination is believed to influence its biological activity significantly, making it a subject of interest in pharmacological research. The compound's molecular formula is represented as C₉H₁₃N₁S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms, which contribute to its diverse biological interactions.

The compound features an amine group, which allows for nucleophilic substitution reactions, and a thiophene ring that can undergo electrophilic aromatic substitution. These functional groups enable the compound to participate in various biochemical interactions, potentially leading to therapeutic applications.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures to (2-Methylbutan-2-YL)(thiophen-3-ylmethyl)amine exhibit a range of pharmacological effects, including:

- Anti-inflammatory properties

- Analgesic effects

- Neuroprotective activity

The specific interactions of this compound with biological targets are still under investigation. However, its structural uniqueness may enhance its ability to penetrate biological membranes and interact with various biomolecular targets.

Structure-Activity Relationship

The structure-activity relationship (SAR) of (2-Methylbutan-2-YL)(thiophen-3-ylmethyl)amine can be compared with other structurally similar compounds. The following table summarizes key features and potential biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-thiophenecarboxylic acid | Contains a carboxylic acid group | Exhibits different solubility and reactivity |

| Thiophen-3-ylmethylamine | Lacks the branched alkyl group | Simpler structure may lead to different biological activity |

| 4-(Thiophen-3-yl)morpholine | Morpholine ring adds cyclic structure | Potentially different pharmacokinetic properties |

The branched alkyl chain of (2-Methylbutan-2-YL)(thiophen-3-ylmethyl)amine enhances its lipophilicity compared to simpler analogs, which may facilitate better membrane penetration and bioavailability.

While specific mechanisms for (2-Methylbutan-2-YL)(thiophen-3-ylmethyl)amine are not fully elucidated, similar compounds have shown various modes of action:

- Enzyme Interaction : Binding to enzymes can modulate their activity.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways.

- Induction of Apoptosis : Some structurally related compounds have been shown to induce apoptosis in cancer cells via mitochondrial pathways.

Case Studies and Research Findings

Research into the biological activity of (2-Methylbutan-2-YL)(thiophen-3-ylmethyl)amine is still emerging. However, studies on related compounds provide insight into potential therapeutic effects:

- Antitumor Activity : A study on a structurally similar compound demonstrated significant cytotoxic effects against various cancer cell lines (A549, MCF-7, DU145, HepG2), achieving inhibition rates above 99% at certain concentrations .

- Neuroprotective Effects : Compounds with similar thiophene structures have been investigated for neuroprotective properties in models of neurodegeneration, suggesting potential applications for treating conditions like Alzheimer's disease.

- Anti-inflammatory Studies : Related compounds have shown promise in reducing inflammation in animal models, indicating that (2-Methylbutan-2-YL)(thiophen-3-ylmethyl)amine may share these beneficial effects.

Q & A

Q. What are the recommended synthetic routes for (2-methylbutan-2-yl)(thiophen-3-ylmethyl)amine, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Bromination of thiophene at the 3-position using N-bromosuccinimide (NBS) under UV light to yield 3-bromothiophene.

- Step 2 : Substitution of the bromine atom with a methylamine group via a Grignard reaction (e.g., using Mg in THF) to form thiophen-3-ylmethylamine.

- Step 3 : Alkylation of the amine with 2-methylbutan-2-yl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Q. Optimization Tips :

- Use anhydrous solvents to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or GC-MS.

- For higher yields (>75%), employ a 10% molar excess of 2-methylbutan-2-yl chloride and reflux for 12–16 hours.

Q. How should researchers characterize this compound to confirm its structural integrity?

A combination of spectroscopic and crystallographic methods is essential:

- NMR :

- ¹H NMR : Look for signals at δ 1.2–1.4 ppm (geminal methyl groups on 2-methylbutan-2-yl) and δ 6.8–7.2 ppm (thiophene protons).

- ¹³C NMR : Peaks near δ 35–40 ppm (tertiary carbon of 2-methylbutan-2-yl) and δ 125–130 ppm (thiophene carbons).

- X-ray Crystallography : Use tools like Mercury CSD () to resolve bond angles and confirm stereochemistry.

- Mass Spectrometry : ESI-TOF should show [M+H]⁺ at m/z 212.3 (calculated for C₁₁H₁₉NS).

Q. What are the key chemical reactivity features of this compound?

- Thiophene Ring : Undergoes electrophilic substitution (e.g., nitration, halogenation) at the 2- and 5-positions due to sulfur’s electron-withdrawing effect .

- Amine Group : Participates in nucleophilic reactions (e.g., acylation with acetyl chloride) or forms coordination complexes with transition metals.

- Steric Effects : The bulky 2-methylbutan-2-yl group may hinder reactions at the amine center, requiring elevated temperatures or catalysis.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Antioxidant Potential : DPPH radical scavenging assay, comparing activity to ascorbic acid .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties or binding modes?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior (e.g., HOMO ≈ −5.2 eV for thiophene derivatives) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like HDACs). Focus on π-π stacking between thiophene and aromatic protein residues.

Q. How should researchers address contradictory data in synthesis yields or bioactivity?

Case Study : Discrepancies in antimicrobial IC₅₀ values (e.g., 0.45 µM vs. 2.1 µM) may arise from:

- Purity Issues : Validate compound purity via HPLC (>95%).

- Assay Conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤1%).

- Structural Analogues : Compare with derivatives lacking the 2-methylbutan-2-yl group to isolate steric effects .

Q. What strategies optimize the compound’s stability in solution for long-term studies?

- Storage : Use amber vials under argon at −20°C to prevent oxidation.

- Solvent Choice : Prefer degassed acetonitrile over DMSO for NMR stability.

- Degradation Analysis : Monitor via HPLC (C18 column, 70:30 acetonitrile/water) for byproducts like sulfoxides.

Q. How can structure-activity relationships (SAR) guide derivative design?

| Derivative | Modification | Bioactivity Trend |

|---|---|---|

| Removal of 2-methylbutan-2-yl | Reduced steric hindrance | ↑ Reactivity, ↓ Selectivity |

| Bromination at thiophene-2 | Increased electrophilicity | ↑ Antimicrobial potency (IC₅₀ 0.2 µM) |

| Replacement with thiadiazole | Enhanced π-acidity | ↑ Anticancer activity |

Q. What advanced techniques identify molecular targets in biological systems?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized proteins.

- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution.

- Metabolomics : Track downstream metabolite changes via LC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.